(2-Fluoro-4-methyl-5-nitrophenyl)methanol
Overview
Description
Physical And Chemical Properties Analysis
The molecular weight of “(2-Fluoro-4-methyl-5-nitrophenyl)methanol” is 185.15 . The compound has a density of 1.4±0.1 g/cm3 . The boiling point is 328.6±27.0 °C at 760 mmHg . The exact mass is 185.04882128 . The compound has a topological polar surface area of 66Ų .
Scientific Research Applications
Structural Analysis and Molecular Interactions : One study analyzed the structural properties of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a compound related to (2-Fluoro-4-methyl-5-nitrophenyl)methanol. It was found to have planar and parallel benzaldehyde and nitroaniline fragments, important for understanding its chemical behavior and potential applications (Clegg et al., 1999).
Chemosensor Development : Another study explored the use of similar compounds in the development of a Schiff base receptor for the detection of Al3+ ions. This research highlights the potential of (2-Fluoro-4-methyl-5-nitrophenyl)methanol derivatives in creating sensitive and selective sensors for metal ions (Manna et al., 2020).
Kinetics and Mechanism Studies : The kinetics of methanolysis and cyclization of compounds similar to (2-Fluoro-4-methyl-5-nitrophenyl)methanol have been studied, providing insights into their chemical reactions and potential applications in synthesis and catalysis (Sedlák et al., 2001).
Photochemistry Applications : Research on the photochemistry of compounds like flunitrazepam in methanol, which is structurally related to (2-Fluoro-4-methyl-5-nitrophenyl)methanol, offers insights into potential applications in photochemical reactions and light-sensitive materials (Givens et al., 1986).
Synthesis and Drug Research : Another study focused on the synthesis of 2',3'-dideoxy-3'-fluorouridines with potential anti-HIV activity, demonstrating the role of similar compounds in pharmaceutical research and development (Sofan et al., 1994).
Analytical Chemistry : The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole for labeling amino acids in high-performance liquid chromatography, an analysis technique that could be relevant for (2-Fluoro-4-methyl-5-nitrophenyl)methanol derivatives, was researched for its efficacy in sensitive detection (Watanabe & Imai, 1981).
N-Methylation and Transfer Hydrogenation : A study involving the use of methanol as both a C1 synthon and H2 source in N-methylation of amines and transfer hydrogenation of nitroarenes shows the potential of (2-Fluoro-4-methyl-5-nitrophenyl)methanol in catalysis and organic synthesis (Sarki et al., 2021).
Safety And Hazards
“(2-Fluoro-4-methyl-5-nitrophenyl)methanol” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
(2-fluoro-4-methyl-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXKWGJLBYHGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methyl-5-nitrophenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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